molecular formula C10H6FIO2S B13909244 Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate

Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13909244
M. Wt: 336.12 g/mol
InChI Key: LIPNJGQTSPFDMC-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6FIO2S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate typically involves the iodination of a benzothiophene precursor followed by esterification. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzothiophene ring. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiophene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-3-methyl-1-benzothiophene-2-carboxylate
  • Methyl 6-fluoro-3-chloro-1-benzothiophene-2-carboxylate
  • Methyl 6-fluoro-3-bromo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate is unique due to the presence of both iodine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C10H6FIO2S

Molecular Weight

336.12 g/mol

IUPAC Name

methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6FIO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3

InChI Key

LIPNJGQTSPFDMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)I

Origin of Product

United States

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